![molecular formula C7H5ClN2O2 B2846948 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine CAS No. 2089311-14-6](/img/structure/B2846948.png)
2-Chloro-4-methoxyfuro[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxyfuro[3,2-d]pyrimidine is a chemical compound with the CAS Number: 2089311-14-6 . It has a molecular weight of 184.58 and its IUPAC name is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2O2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure. Further analysis of the molecular structure would require more specialized tools or software.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 184.58 .Aplicaciones Científicas De Investigación
Organic Synthesis and Intermediate Applications
2-Chloro-4-methoxyfuro[3,2-d]pyrimidine serves as a valuable intermediate in the synthesis of various pyrimidine derivatives. For instance, it has been used in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, highlighting its role in the production of new pyrimidine compounds through processes such as cyclization and chloridization, with applications potentially extending towards pharmaceuticals and agrochemicals (Liu Guo-ji, 2009).
Antiviral Research
Pyrimidine derivatives, including those related to this compound structures, have been explored for their antiviral properties. Research has been conducted on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating notable inhibitory activity against retroviruses, which suggests potential applications in antiviral therapies (D. Hocková et al., 2003).
Anticancer Agent Development
The synthesis and evaluation of pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents indicate the role of this compound-related compounds in cancer research. These compounds exhibit selective activities against certain cancer cell lines, underscoring the importance of pyrimidine derivatives in developing new anticancer therapies (Linyi Wei & S. Malhotra, 2012).
Materials Science and Corrosion Inhibition
Pyrimidine derivatives have also found applications in materials science, particularly in corrosion inhibition. New pyrimidine derivatives have been synthesized and shown to effectively inhibit the corrosion of mild steel in acidic media. This research opens avenues for the application of these compounds in protecting industrial materials against corrosion, thus extending their lifespan and enhancing their performance (M. Yadav et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Direcciones Futuras
While specific future directions for 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine are not mentioned in the search results, there are general suggestions for the development of new pyrimidines as anti-inflammatory agents . These include detailed structure-activity relationship (SAR) analysis and prospects, which provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
2-chloro-4-methoxyfuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWWXAOCIWCQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1OC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2846865.png)

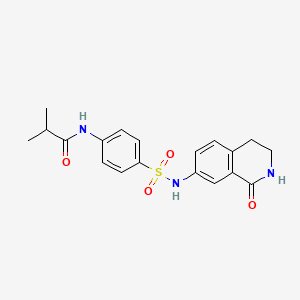
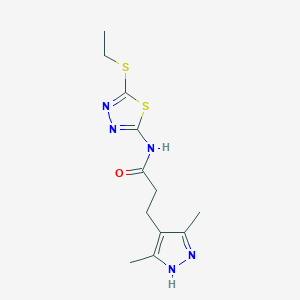
![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

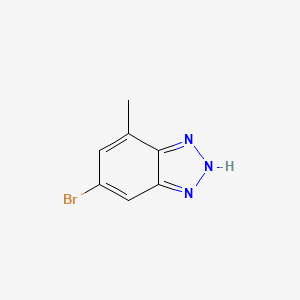
![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)
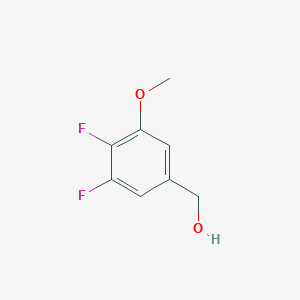
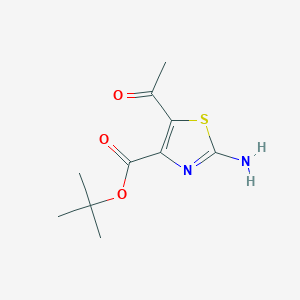
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)
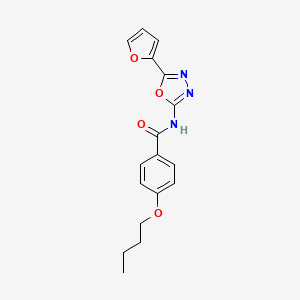
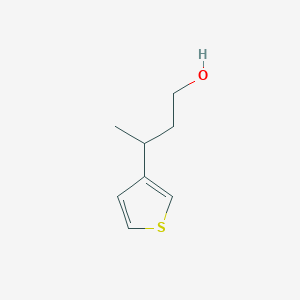
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2846885.png)